molecular formula C19H17FN2O B5797022 N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide

N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide

Cat. No. B5797022
M. Wt: 308.3 g/mol
InChI Key: NPJCZPMYQRFMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide, also known as BMS-986177, is a small molecule drug that has shown potential as a therapeutic agent for various diseases. This drug has been developed by Bristol-Myers Squibb and is currently undergoing clinical trials for the treatment of inflammatory bowel disease and other autoimmune disorders.

Mechanism of Action

N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide is a selective inhibitor of a protein called TYK2, which plays a key role in the immune response. By inhibiting TYK2, N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide reduces the activity of several pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide has been shown to reduce inflammation and improve clinical outcomes in preclinical models of inflammatory bowel disease and rheumatoid arthritis. The drug has also been shown to have a good safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, the drug is still in the early stages of clinical development and its efficacy and safety in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide. One area of interest is the drug's potential for treating other autoimmune diseases, such as multiple sclerosis and psoriasis. Another direction is the development of combination therapies that target multiple components of the immune system for more effective treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the safety and efficacy of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide in humans.

Synthesis Methods

The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and the process is carried out under controlled conditions to ensure purity and yield.

Scientific Research Applications

N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical models for its efficacy in treating inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders. The drug has shown promising results in reducing inflammation and improving clinical outcomes in animal models.

properties

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-17-6-2-1-5-16(17)18(23)22-15-9-7-14(8-10-15)19(13-21)11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJCZPMYQRFMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide

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